1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol
Overview
Description
- The chemical structure of N-Nitroso Metoprolol consists of a metoprolol backbone with a nitroso group attached to the isopropylamine side chain.
- Its systematic name is 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)nitrosoamino]-2-propanol (CAS Number: 138768-62-4).
N-Nitroso Metoprolol: is a genotoxic derivative of , a widely used β-adrenergic receptor blocker. Metoprolol is commonly prescribed for conditions such as hypertension, angina, and heart failure.
Mechanism of Action
Target of Action
N-Nitrosometoprolol is a derivative of β-adrenergic blockers . The primary targets of this compound are the β-adrenergic receptors, which are part of the G protein-coupled receptor (GPCR) family . These receptors play a crucial role in the cardiovascular system, where they mediate the effects of catecholamines like epinephrine and norepinephrine .
Mode of Action
N-Nitrosometoprolol, like other β-blockers, works by blocking the binding of norepinephrine and epinephrine to β-adrenergic receptors . This prevents the activation of these receptors, thereby inhibiting the downstream signaling pathways that lead to increased heart rate and blood pressure .
Result of Action
N-Nitrosometoprolol has been found to induce micronuclei in rat liver, bone marrow, and spleen The induction of micronuclei is often used as a marker of genotoxicity .
Preparation Methods
Synthetic Routes: N-Nitroso Metoprolol can be synthesized by introducing the nitroso group to metoprolol through chemical reactions.
Reaction Conditions: Specific reaction conditions and synthetic routes may vary, but typically involve nitrosation of metoprolol under controlled conditions.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories can produce it for scientific purposes.
Chemical Reactions Analysis
Reactivity: N-Nitroso Metoprolol is susceptible to various chemical reactions due to the nitroso group.
Common Reagents and Conditions: Nitrosation reactions often involve nitrite sources (e.g., sodium nitrite) and acidic conditions.
Major Products: The primary product is N-Nitroso Metoprolol itself, resulting from the nitrosation of metoprolol.
Scientific Research Applications
Biology: Its genotoxic effects are investigated in cellular and animal models.
Medicine: Although not directly used in clinical practice, understanding its properties informs drug development and safety assessments.
Industry: Limited information exists on industrial applications, but it may find use in specialized chemical processes.
Comparison with Similar Compounds
Uniqueness: N-Nitroso Metoprolol’s uniqueness lies in its nitroso modification, which distinguishes it from regular metoprolol.
Similar Compounds: While N-Nitroso Metoprolol is relatively rare, other nitroso derivatives of β-blockers exist but are less studied
Properties
IUPAC Name |
N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-12(2)17(16-19)10-14(18)11-21-15-6-4-13(5-7-15)8-9-20-3/h4-7,12,14,18H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTOBGHTYDROBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928723 | |
Record name | N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134720-05-1, 138768-62-4 | |
Record name | N-Nitrosometoprolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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